molecular formula C16H14N2O3S B2783063 (Z)-N-[2-(Benzenesulfinyl)ethyl]-2-cyano-3-(furan-2-yl)prop-2-enamide CAS No. 1385623-19-7

(Z)-N-[2-(Benzenesulfinyl)ethyl]-2-cyano-3-(furan-2-yl)prop-2-enamide

Katalognummer B2783063
CAS-Nummer: 1385623-19-7
Molekulargewicht: 314.36
InChI-Schlüssel: YBWLUMGMOKCGDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“(Z)-N-[2-(Benzenesulfinyl)ethyl]-2-cyano-3-(furan-2-yl)prop-2-enamide” is a complex organic compound. The (Z) notation indicates that the highest priority groups on either side of the double bond are on the same side . The compound contains a benzene ring (benzenesulfinyl), a furan ring (furan-2-yl), a nitrile group (cyano), and an amide group (prop-2-enamide).


Molecular Structure Analysis

The compound contains several functional groups, including a benzenesulfinyl group, a cyano group, a furan ring, and an amide group. The presence of these groups would significantly influence the compound’s reactivity and properties .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the nitrile group could undergo hydrolysis to form a carboxylic acid, and the amide group could participate in condensation reactions . The benzene and furan rings might also undergo electrophilic aromatic substitution reactions .

Wirkmechanismus

(Z)-N-[2-(Benzenesulfinyl)ethyl]-2-cyano-3-(furan-2-yl)prop-2-enamide 41-2272 activates sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that regulates various physiological processes such as smooth muscle relaxation, platelet aggregation, and neurotransmitter release. Activation of sGC by this compound 41-2272 increases the production of cGMP, leading to vasodilation, anti-inflammatory effects, and neuroprotective effects.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have several biochemical and physiological effects. It has been shown to increase cGMP levels, leading to vasodilation and a decrease in blood pressure. Additionally, this compound 41-2272 has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Furthermore, this compound 41-2272 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using (Z)-N-[2-(Benzenesulfinyl)ethyl]-2-cyano-3-(furan-2-yl)prop-2-enamide 41-2272 in lab experiments is its potency and specificity for sGC activation. This allows for precise control of cGMP levels and downstream physiological effects. Additionally, this compound 41-2272 has been shown to be stable in various biological environments, making it suitable for in vivo experiments. However, one limitation of using this compound 41-2272 is its short half-life, which may limit its effectiveness in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for (Z)-N-[2-(Benzenesulfinyl)ethyl]-2-cyano-3-(furan-2-yl)prop-2-enamide 41-2272 research. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies could investigate the neuroprotective effects of this compound 41-2272 in animal models of Alzheimer's and Parkinson's. Additionally, this compound 41-2272 could be investigated as a potential treatment for other inflammatory conditions such as rheumatoid arthritis. Furthermore, the development of more stable analogs of this compound 41-2272 could improve its effectiveness in certain experimental settings.

Synthesemethoden

The synthesis of (Z)-N-[2-(Benzenesulfinyl)ethyl]-2-cyano-3-(furan-2-yl)prop-2-enamide 41-2272 involves the reaction of 2-cyano-3-(furan-2-yl)acrylic acid with benzenesulfinyl ethylamine, followed by the addition of thionyl chloride and triethylamine. The resulting product is then treated with acetic anhydride to yield this compound 41-2272. This synthesis method has been optimized to produce high yields of the compound with high purity.

Wissenschaftliche Forschungsanwendungen

(Z)-N-[2-(Benzenesulfinyl)ethyl]-2-cyano-3-(furan-2-yl)prop-2-enamide 41-2272 has been extensively studied for its potential therapeutic applications. It has been shown to have vasodilatory effects, making it a potential treatment for pulmonary hypertension. Additionally, this compound 41-2272 has been shown to have anti-inflammatory effects and has been investigated as a potential treatment for inflammatory bowel disease. Furthermore, this compound 41-2272 has been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Eigenschaften

IUPAC Name

(Z)-N-[2-(benzenesulfinyl)ethyl]-2-cyano-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c17-12-13(11-14-5-4-9-21-14)16(19)18-8-10-22(20)15-6-2-1-3-7-15/h1-7,9,11H,8,10H2,(H,18,19)/b13-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWLUMGMOKCGDW-QBFSEMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)CCNC(=O)C(=CC2=CC=CO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)CCNC(=O)/C(=C\C2=CC=CO2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.